1H-Indole-5,6-diol hydrobromide
Description
Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental motif in a vast array of natural and synthetic compounds. nih.govwisdomlib.org Its unique electronic properties and the ability to participate in various chemical interactions have established it as a "privileged structure" in drug discovery. researchgate.net This framework is integral to the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin. nih.gov
The versatility of the indole nucleus allows it to bind to a wide range of biological receptors, leading to its incorporation into numerous pharmaceuticals with diverse therapeutic applications. rjpn.org Notable examples include the anti-inflammatory drug indomethacin, the anti-migraine agent sumatriptan, and various anticancer agents that inhibit tubulin polymerization or protein kinases. researchgate.netmdpi.com The ability to easily functionalize the indole ring enables chemists to create extensive libraries of derivatives, which can be screened for various biological activities, including antimicrobial, antiviral, and antidiabetic properties. rjpn.orgmdpi.com This structural adaptability makes the indole scaffold a subject of continuous and intensive research in medicinal chemistry. nih.gov
Overview of 1H-Indole-5,6-diol and Related Dihydroxyindole Systems
1H-Indole-5,6-diol, also known as 5,6-dihydroxyindole (B162784) (DHI), is a critical intermediate in the biosynthesis of eumelanin (B1172464), the primary pigment responsible for color in skin and hair. ontosight.aiwikipedia.org It is formed from the precursor L-dopachrome and is further metabolized into indole-5,6-quinone (B1222607), a key step in the polymerization process that forms melanin (B1238610). wikipedia.org
Beyond its role as a pigment precursor, 1H-Indole-5,6-diol exhibits a range of biological activities. It has been shown to possess broad-spectrum antibacterial and antifungal properties. wikipedia.orgchemsrc.com Research has also explored its antioxidant and pro-oxidant behaviors. nih.gov Studies indicate that DHI can interact with hydroxyl radicals, and its effects on oxidative stress are complex, potentially shifting from pro-oxidant to antioxidant depending on its concentration and the chemical environment. nih.gov
Dihydroxyindoles, as a class, are characterized by their high reactivity and tendency to undergo oxidative polymerization. google.com This inherent instability, particularly in the presence of oxygen, presents challenges for their direct use in applications like hair dyeing, as they can rapidly form insoluble colored products. google.com This has led to research into more stable precursors, such as their dihydro- (indoline) counterparts.
Research Trajectories for Hydrobromide Salts of Dihydroxyindoles
The conversion of amine-containing compounds like dihydroxyindoles into their hydrobromide salts is a common strategy in pharmaceutical and chemical development. While specific research focusing solely on 1H-Indole-5,6-diol hydrobromide is not extensively documented in public literature, the rationale for creating such salts is well-established.
Forming a hydrobromide salt can significantly improve the stability and handling of a parent compound that is otherwise unstable, such as 1H-Indole-5,6-diol. google.com Salts are often more crystalline and less susceptible to degradation from atmospheric oxygen. cosmeticsbusiness.com Furthermore, salt formation typically enhances water solubility, which is a crucial property for many applications. google.com
In the context of dihydroxyindoles and their reduced forms (indolines), hydrobromide salts have been specifically investigated for use in cosmetic applications, particularly hair coloring. cosmeticsbusiness.comgoogle.com For instance, 2,3-dihydro-1H-indole-5,6-diol hydrobromide (dihydroxyindoline HBr) is noted for its use in oxidative hair dye formulations. europa.euchemicalbook.com The salt form provides a more stable and soluble precursor that can be applied to hair, where it is then oxidized to form the desired melanin-like pigments in situ. google.com This approach circumvents the stability issues of using the highly reactive 1H-Indole-5,6-diol directly. google.com Patents describe the synthesis of 5,6-dihydroxyindoline hydrobromide from precursors like 5,6-dimethoxyindoline (B190262) using hydrobromic acid, highlighting its preference in certain formulations. google.comgoogle.com
Current Gaps and Future Directions in this compound Research
The current body of scientific literature reveals a significant gap in the specific investigation of This compound . While extensive research exists on the parent compound, 1H-Indole-5,6-diol, and on the hydrobromide salt of its reduced form, 2,3-dihydro-1H-indole-5,6-diol, the hydrobromide salt of the aromatic indole itself appears to be largely unexplored in published studies.
This gap presents several clear avenues for future research:
Synthesis and Characterization: A primary step would be the development and optimization of a synthetic route to produce stable, high-purity this compound. Comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to fully determine its structure and physicochemical properties.
Stability and Solubility Studies: A key motivation for creating a hydrobromide salt is to improve stability and solubility. google.comgoogle.com Quantitative studies are needed to compare the stability of the hydrobromide salt against the free indole form under various conditions (e.g., in aqueous solution, exposure to air and light). This would validate its potential as a more robust alternative for practical applications.
Biological Activity Profiling: The parent molecule, 1H-Indole-5,6-diol, is known for its role in melanogenesis and its antimicrobial properties. wikipedia.orgchemsrc.com Future research should investigate whether the hydrobromide salt retains, enhances, or alters these biological activities. A thorough screening against various microbial strains and in models of melanogenesis would be highly valuable.
Exploration in Materials Science and Cosmetics: Given the use of related indoline (B122111) salts in hair dyes, a direct investigation into the performance of this compound as a dye precursor could yield novel insights. cosmeticsbusiness.com Its potential for creating melanin-like pigments could be explored not only for cosmetics but also for the development of new biomimetic materials.
Addressing these research gaps would provide a more complete understanding of this specific chemical entity and could unlock new applications in medicine, cosmetics, and materials science.
Data Tables
Table 1: Physicochemical Properties of 1H-Indole-5,6-diol
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1H-Indole-5,6-diol | wikipedia.org |
| Other Names | 5,6-Dihydroxyindole, Dopamine lutine | wikipedia.orgcaymanchem.com |
| Molecular Formula | C₈H₇NO₂ | wikipedia.orgchemsrc.com |
| Molecular Weight | 149.15 g/mol | ontosight.ainih.gov |
| Appearance | Crystalline solid, Light yellow to gray | caymanchem.comthermofisher.com |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in ethanol, DMSO, and DMF. | caymanchem.com |
| UV/Vis. (λmax) | 274, 302 nm | caymanchem.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) |
|---|---|
| 1H-Indole-5,6-diol | 5,6-Dihydroxyindole (DHI) |
| This compound | 5,6-Dihydroxyindole hydrobromide |
| 2,3-dihydro-1H-indole-5,6-diol | 5,6-Dihydroxyindoline |
| 2,3-dihydro-1H-indole-5,6-diol hydrobromide | 5,6-Dihydroxyindoline HBr |
| Tryptophan | - |
| Serotonin | 5-hydroxytryptamine |
| Indomethacin | - |
| Sumatriptan | - |
| L-dopachrome | - |
| Indole-5,6-quinone | - |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1H-indole-5,6-diol;hydrobromide |
InChI |
InChI=1S/C8H7NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h1-4,9-11H;1H |
InChI Key |
OOYHAXWTGXMEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)O.Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Indole 5,6 Diol and Its Hydrobromide Form
Direct Synthesis Strategies for 1H-Indole-5,6-diol
Direct synthesis of 1H-Indole-5,6-diol is complicated by the compound's inherent instability and propensity for rapid oxidative polymerization. Nevertheless, both biosynthetic and laboratory routes have been established.
In biological systems, 1H-Indole-5,6-diol (also known as dihydroxyindole or DHI) is a key intermediate in the production of the black-brown pigment eumelanin (B1172464). rsc.orgacs.org The biosynthesis begins with the amino acid L-tyrosine, which is oxidized to L-dopaquinone and subsequently cyclizes to form L-dopachrome. researchgate.net The conversion of L-dopachrome is a critical branching point in the melanogenesis pathway.
The formation of 1H-Indole-5,6-diol from L-dopachrome can occur spontaneously or be enzymatically catalyzed. organic-chemistry.orgnih.gov In many species, the enzyme tyrosinase facilitates this conversion. rsc.orgacs.orgorganic-chemistry.org Concurrently, another enzyme, dopachrome (B613829) tautomerase (DCT), can convert L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). researchgate.netnih.gov In mammals, DHI is believed to be primarily formed through a non-enzymatic rearrangement of dopachrome, whereas in some insects, a specific dopachrome decarboxylase/tautomerase directly produces DHI.
Interestingly, there are species-specific differences in the enzymatic processing of these indoles. For instance, human tyrosinase has been shown to function as a DHICA oxidase, a role not observed in its murine counterpart, highlighting the complexity of melanin (B1238610) regulation. nih.gov
Chemical synthesis in the laboratory provides a controlled route to 1H-Indole-5,6-diol, bypassing the complexities of enzymatic systems. A common and effective strategy commences with the commercially available 3,4-dibenzyloxybenzaldehyde (B16220), which has its phenol (B47542) groups protected by benzyl (B1604629) ethers. rsc.orgacs.org
This multi-step synthesis involves several key transformations:
Henry Reaction: The initial step is a condensation reaction between 3,4-dibenzyloxybenzaldehyde and nitromethane (B149229), known as the Henry reaction, to form a nitrostyrene (B7858105) derivative. rsc.orgacs.org
Nitration and Cyclization: Subsequent steps involve nitration of the benzene (B151609) ring, followed by a reductive cyclization to construct the indole (B1671886) core. A process described involves the catalytic reductive cyclization of a 4,5-dihydroxy-2,β-dinitrostyrene intermediate using a palladium, platinum, or rhodium catalyst. nih.govnih.gov
Deprotection: The final and crucial step is the removal of the benzyl protecting groups to unveil the diol. This is typically achieved through hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.orgacs.org
A detailed synthetic procedure involves condensing 3,4-dibenzyloxybenzaldehyde with nitromethane and ammonium (B1175870) acetate (B1210297) in acetic acid, leading to the formation of 5,6-dibenzyloxyindole, which is then deprotected. acs.org An alternative approach utilizes trifluoroacetic acid for a mild and selective debenzylation of a 4,5-dibenzyloxy-2,β-dinitrostyrene intermediate, which avoids side reactions like hydrohalogenation that can occur with standard hydrogen halide reagents. nih.gov
Table 1: Key Stages in Laboratory Synthesis from 3,4-dibenzyloxybenzaldehyde
| Stage | Description | Key Reagents | Reference |
| Protection | Starting material with hydroxyl groups protected as benzyl ethers. | 3,4-dibenzyloxybenzaldehyde | rsc.org, acs.org |
| Condensation | Henry reaction to form a β-nitrostyrene derivative. | Nitromethane, Ammonium Acetate | rsc.org, acs.org |
| Cyclization | Formation of the indole ring system, often via reduction of nitro groups. | Catalytic Hydrogenation (e.g., Pd/C) | nih.gov, nih.gov |
| Deprotection | Cleavage of benzyl ethers to yield the final diol. | H₂, Pd/C or Trifluoroacetic Acid | rsc.org, nih.gov, acs.org |
A major challenge in the synthesis and handling of 1H-Indole-5,6-diol is its extreme instability in the presence of oxygen. nih.gov The molecule readily undergoes spontaneous oxidative polymerization to form insoluble, dark-colored melanin-like polymers. organic-chemistry.orgrsc.org This reactivity necessitates careful control during its synthesis and purification.
Strategies to mitigate unwanted polymerization include:
Inert Atmosphere: Conducting reactions and manipulations under an inert atmosphere, such as argon or nitrogen, is critical to exclude oxygen. acs.org
Rapid Purification: Once synthesized, the compound must be purified quickly to minimize exposure to air. acs.org Rapid column chromatography, with protection from light, is often employed. acs.org
Low-Temperature Storage: The purified compound is typically stored at low temperatures (e.g., in a freezer) under an inert gas to maintain its stability. acs.org
Computational studies have shown that the oxidative polymerization is an electron-transfer-controlled reaction, proceeding through the formation of dimers, trimers, and eventually tetramers and higher oligomers. rsc.org While this polymerization is often undesirable in a synthetic context, it is the very basis of eumelanin formation in nature, where the process is under tight enzymatic control. organic-chemistry.org
Precursor Synthesis and Derivatization Approaches Relevant to Dihydroxyindoles
An alternative and often more practical approach to obtaining 1H-Indole-5,6-diol involves the synthesis of its more stable reduced precursor, 5,6-dihydroxyindoline. This indoline (B122111) can then be converted to the desired indole. The hydrobromide salt form is often preferred for its improved stability and handling characteristics.
The synthesis of 5,6-dihydroxyindoline often starts from a more stable, ether-protected precursor, such as 5,6-dimethoxyindoline (B190262). The key step is the cleavage of the ether bonds to reveal the hydroxyl groups. A particularly effective method involves the use of concentrated aqueous hydrobromic acid (HBr). researchgate.net
This process offers several advantages over older methods that required high-pressure autoclaves and complex purification steps. researchgate.net The reaction is typically carried out by heating the indoline ether precursor under reflux with an aqueous solution of HBr. researchgate.net The desired 5,6-dihydroxyindoline hydrobromide often crystallizes directly from the cooled reaction mixture, simplifying purification. researchgate.net
Table 2: Optimized Conditions for Ether Cleavage of 5,6-Dimethoxyindoline
| Parameter | Condition | Rationale | Reference |
| Reagent | 40-62% aqueous HBr | Effective cleavage agent; avoids volatile byproducts. | researchgate.net |
| Molar Ratio (HBr:Ether) | 3:1 to 30:1 (Preferred: 5:1 to 15:1) | Ensures complete reaction. | researchgate.net |
| Temperature | Reflux | Provides sufficient energy for ether cleavage. | researchgate.net |
| Work-up | Cooling and direct crystallization | Simplifies product isolation and purification. | researchgate.net |
While strong acids like HBr and HI are common reagents for ether cleavage, the choice of reagent must be compatible with other functional groups in the molecule. acs.org
The final step in this precursor-based approach is the aromatization of the indoline ring to the indole ring. This transformation is an oxidation reaction, specifically a dehydrogenation. Several catalytic methods are effective for converting indolines to indoles.
One reported method for the synthesis of 5,6-dihydroxyindole (B162784) involves the catalytic dehydrogenation of 5,6-dihydroxyindoline hydrobromide using palladium on carbon (Pd/C) in aqueous alkaline conditions. The dehydrogenation of indolines can also be achieved using a variety of other catalysts and oxidants:
Palladium Catalysts: Besides Pd/C, palladium dichloride in the presence of a base has been shown to be effective. researchgate.net
Other Metal Catalysts: Copper (Cu), Ruthenium (Ru), and Iridium (Ir) based catalysts have been developed for the aerobic (using O₂ as the oxidant) dehydrogenation of indolines. researchgate.netorganic-chemistry.orgrsc.org
Chemical Oxidants: Stoichiometric oxidants such as activated manganese dioxide (MnO₂) are widely used and highly effective for converting indolines to indoles, often by heating in a solvent like dichloromethane. acs.orgnih.govnih.gov Another powerful oxidant used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govclockss.org
The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions. For the synthesis of the sensitive 1H-Indole-5,6-diol, milder conditions are generally preferred to prevent over-oxidation and polymerization.
Multi-component Reactions and One-pot Syntheses of Indole Derivatives
Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient and atom-economical strategies in organic chemistry for constructing complex molecular architectures from simple precursors in a single operation acs.org. These methods minimize waste by reducing the need for intermediate purification steps, saving time, and lowering costs acs.org.
Recent developments have showcased the power of these techniques for synthesizing diverse indole derivatives. For example, a three-component, one-pot reaction has been developed for the regioselective synthesis of highly functionalized bis-indoles using enaminones, indoles, and acenaphthylene-1,2-dione nih.gov. This protocol proceeds sequentially, catalyzed first by piperidine (B6355638) and then by p-toluenesulfonic acid, demonstrating the versatility of one-pot systems nih.gov. Another innovative approach involves a two-step reaction sequence starting from anilines and glyoxal (B1671930) dimethyl acetal, which undergo an Ugi multicomponent reaction followed by an acid-induced cyclization to form the indole core without the need for a metal catalyst rsc.org.
MCRs have also been employed to create unique indole-fused heterocycles. A notable example is the rapid assembly of indole-fused oxadiazepines from indole, formaldehyde, and an amino hydrochloride. By adding sodium thiosulfate (B1220275) to this mixture, the reaction can be diverted to produce indole-fused thiadiazepines, showcasing the modularity of MCRs semanticscholar.org. These reactions are often characterized by mild conditions and high efficiency semanticscholar.org.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Three-Component | Indole, Acetylacetone, Aldehyde | Ethanol, Acetonitrile | 3-Substituted Indole | medjchem.com |
| Three-Component | Enaminone, Indole, Acenaphthylene-1,2-dione | Piperidine, p-TSA | Functionalized Bis-Indole | nih.gov |
| Four-Component (Ugi) | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Acid-induced cyclization | Indole Core | rsc.org |
| Three-Component | Indole, Formaldehyde, Amino hydrochloride | Aqueous HCl | Indole-fused Oxadiazepine | semanticscholar.org |
Regioselective Functionalization of Indole Cores
The functionalization of the indole nucleus at specific positions is crucial for synthesizing targeted bioactive molecules. While the C3 position is the most nucleophilic and readily undergoes electrophilic substitution, functionalizing other positions, particularly on the benzene ring (C4-C7), presents a greater challenge due to lower reactivity rsc.orgnih.gov. Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation to achieve high regioselectivity researchgate.net.
Palladium-based catalysts have proven to be versatile tools for this purpose. The regioselectivity of C-H arylation on N-acylindoles can be directed to the C3 position using Pd(TFA)₂ with a copper acetate co-oxidant. Conversely, using a different ligand and a silver-based oxidant can favor C2 arylation beilstein-journals.org. Directing groups attached to the indole nitrogen are also a powerful strategy. For instance, an N-(2-pyridylmethyl) group directs alkenylation specifically to the C2 position, whereas an N-benzyl group under similar conditions leads to C3 functionalization beilstein-journals.org.
Beyond the pyrrole (B145914) ring, significant progress has been made in functionalizing the carbocyclic portion of the indole.
C4-Functionalization : An efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C4 position of unprotected indoles, a key step demonstrated in the total syntheses of alkaloids like (-)-agroclavine acs.org.
C5-Functionalization : Copper-catalyzed C-H alkylation has been achieved at the C5 position of indoles that have a carbonyl group at C3. This method utilizes copper-carbene species generated from α-diazomalonates rsc.org.
These advanced methods provide chemists with precise control over the modification of the indole scaffold, enabling the synthesis of complex and diverse derivatives researchgate.net.
Synthesis of 3-Substituted Indole Derivatives
The C3 position of indole is the most reactive site for electrophilic substitution, making the synthesis of 3-substituted derivatives a central area of indole chemistry magtech.com.cn. A variety of methods exist, from classic reactions to modern catalytic systems. One prominent approach is the Yonemitsu three-component reaction, which condenses an indole, an aldehyde, and a compound with an active methylene (B1212753) group, such as dimedone or malononitrile (B47326) du.ac.iracs.org. This reaction can be efficiently catalyzed, for instance, by copper benzene-1,3,5-tricarboxylate (B1238097) in water, offering a green chemistry approach with good to high yields du.ac.ir.
Another important strategy involves the generation of reactive alkylideneindolenine intermediates. These intermediates are readily formed from 3-substituted indoles by eliminating a leaving group and can subsequently react with a wide range of nucleophiles to create diverse functionalized products rsc.org.
The table below summarizes the synthesis of various 3-substituted indoles via the Yonemitsu reaction using different aromatic aldehydes.
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Copper benzene-1,3,5-tricarboxylate | Water | 90 | du.ac.ir |
| 4-Chlorobenzaldehyde | Copper benzene-1,3,5-tricarboxylate | Water | 88 | du.ac.ir |
| 4-Nitrobenzaldehyde | Copper benzene-1,3,5-tricarboxylate | Water | 85 | du.ac.ir |
| 4-Methylbenzaldehyde | Copper benzene-1,3,5-tricarboxylate | Water | 87 | du.ac.ir |
| 4-Methoxybenzaldehyde | Copper benzene-1,3,5-tricarboxylate | Water | 84 | du.ac.ir |
Generation of Methoxy-Activated Indoles and Bis-Indole Systems
Methoxy-Activated Indoles
The introduction of methoxy (B1213986) substituents onto the indole ring significantly influences its chemical properties. As strong electron-donating groups, methoxy substituents enhance the electron density of the indole nucleus, thereby activating it towards further electrophilic substitution chim.itdicle.edu.tr. This enhanced reactivity is often exploited in the synthesis of complex natural products and other biologically active molecules chim.it. The position of the methoxy group can also direct the regiochemical outcome of subsequent reactions. For example, the Fischer indole synthesis is a common method used to prepare methoxy-activated indoles from corresponding methoxy-substituted anilines chim.it. These activated indoles serve as versatile intermediates in organic synthesis rsc.org.
Bis-Indole Systems
Bis-indole alkaloids, which feature two indole units connected together, are an important structural class with significant biological activities chim.it. The most common structures are bis(indolyl)methanes (BIMs), typically synthesized by the electrophilic substitution of two equivalents of an indole with an aldehyde or ketone mdpi.comtandfonline.com. This reaction is generally acid-catalyzed, and numerous catalytic systems have been developed to improve efficiency and yield under mild conditions.
Recent methods have focused on using novel catalysts and environmentally benign conditions. For example, lithium tert-butoxide (LiOt-Bu) has been used to promote the alkylation of indoles with alcohols under solvent-free conditions to produce BIMs mdpi.com. Another approach uses 12-tungstophosphoric acid as a highly stable and efficient catalyst for the reaction of indoles with electron-deficient alkenes in aqueous media mdpi.com. The synthesis of unsymmetrical bis-indoles remains a challenge but can be achieved through stepwise approaches or by using pre-functionalized indole starting materials nih.gov.
The table below highlights various catalytic systems used for the synthesis of bis(indolyl)methanes.
| Aldehyde/Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Various Aldehydes | Al(OTf)₃ (0.5 mol%) | Dichloromethane, rt | 85-98 | tandfonline.com |
| Various Aldehydes | I₂ (10 mol%) | Acetonitrile, 40°C | 61-99 | nih.gov |
| Various Aldehydes | LiOt-Bu | Solvent-free, 100°C | Good | mdpi.com |
| Isatin | Glacial Acetic Acid | Microwave, 140W | 92 | jchemlett.com |
| Styrene Oxides | Sc(OTf)₃ | Dichloromethane, 40°C | up to 99 | acs.org |
Elucidation of Reaction Mechanisms and Chemical Transformations
Oxidative Transformation Mechanisms of 1H-Indole-5,6-diol
1H-Indole-5,6-diol (also known as 5,6-dihydroxyindole (B162784) or DHI) is a principal precursor in the biosynthesis of eumelanin (B1172464), the dark pigment found in skin and hair. researchgate.net Its high reactivity, particularly its propensity for oxidation, is central to its biological function and its chemical transformations.
1H-Indole-5,6-diol is an inherently unstable molecule that readily undergoes spontaneous oxidative polymerization when exposed to air (oxygen). mdpi.com This non-enzymatic process is rapid and does not require a catalyst, leading to the formation of a complex mixture of oligomers and ultimately a black, insoluble polymer resembling natural eumelanin. researchgate.netmdpi.com The reaction is initiated by the aerial oxidation of the diol, which generates highly reactive intermediates that propagate the polymerization cascade. mdpi.com This spontaneous reactivity highlights the compound's instability and its role as a building block for larger polymeric structures. researchgate.net The process is so facile that DHI in solution, upon exposure to air, will instantaneously begin to polymerize, a characteristic crucial for its biological role in forming melanin (B1238610) at specific sites. researchgate.net
The oxidative transformation of 1H-Indole-5,6-diol proceeds through critical, short-lived intermediates, primarily indole-5,6-quinone (B1222607) (IQ) and its corresponding semiquinone radical (SQ). mdpi.comresearchgate.net The initial step is a one-electron oxidation of the diol to form the semiquinone radical. mdpi.com Two molecules of the semiquinone can then disproportionate to regenerate one molecule of the parent diol and one molecule of indole-5,6-quinone, the two-electron oxidation product. mdpi.comnih.gov
Indole-5,6-quinone is a highly unstable and reactive species that has eluded isolation and full characterization until recently, when sterically shielded derivatives were synthesized to study its properties. nih.govresearchgate.net These studies confirmed that IQ is a key intermediate responsible for the characteristic properties of eumelanin, including its broad-spectrum light absorption. nih.govresearchgate.net The quinone and semiquinone intermediates are the electrophilic species that drive the subsequent polymerization reactions. mdpi.comnih.gov The oxidation chemistry of 1H-Indole-5,6-diol is central to the formation of melanochrome, an intermediate in the production of eumelanin, which arises from the combination of the diol, its quinone, and other related precursors. smpdb.caqiagen.com
Following the formation of the reactive quinonoid intermediates, the polymerization of 1H-Indole-5,6-diol progresses through dimerization and oligomerization. mdpi.comacs.org The indole-5,6-quinone species readily undergoes facile dimerization, leading to various coupled products. mdpi.com The primary linkages identified in the early stages of polymerization are 2,4'- and 2,7'-couplings, forming dimers such as 5,5',6,6'-tetrahydroxy-2,4'-biindolyl and 5,5',6,6'-tetrahydroxy-2,7'-biindolyl. researchgate.netacs.org
The process continues with the addition of more monomeric quinonoid units to the dimeric products, resulting in the formation of trimers, tetramers, and higher oligomers. mdpi.comacs.org Mass spectrometry studies have identified protonated trimeric, tetrameric, pentameric, and even hexameric products in the reaction mixture of DHI undergoing nonenzymatic oxidation. mdpi.com Ab initio calculations suggest that the oxidative polymerization is governed by electron-transfer-controlled reactions, with electrostatic interactions playing a key role in the regioselectivity of the couplings. elsevierpure.com While monomer-dimer coupling is a viable pathway for trimer formation, dimer-dimer coupling also occurs to form tetramers, partly due to steric hindrance that can prevent certain monomer-dimer interactions. elsevierpure.com
| Oligomer Size | Identified Mass Spectral Ion (m/z) | Description |
| Dimer | 297 | Protonated dimeric product of DHI |
| Trimer | 444 | Protonated trimeric product |
| Tetramer | 589 | Oxidized form of the protonated tetrameric product |
| Pentamer | 736 | Oxidized form of the protonated pentameric product |
| Hexamer | 883 | Oxidized form of the protonated hexameric product |
This table summarizes the major oligomeric products of 1H-Indole-5,6-diol (DHI) identified through mass spectral analysis during nonenzymatic oxidative polymerization. Data sourced from mdpi.com.
Acid-Catalyzed Reactions and Hydrobromide Salt Formation
While the free base form of 1H-Indole-5,6-diol is highly unstable, its salt forms, such as the hydrobromide, offer enhanced stability. The synthesis and stability of this salt are governed by specific chemical principles, including acid-catalyzed reactions.
A common method for preparing 5,6-dihydroxyindoles and their derivatives involves the cleavage of corresponding ether precursors, such as 5,6-dimethoxyindoline (B190262). This transformation is typically achieved through an acid-catalyzed nucleophilic substitution reaction. google.com The use of strong acids like hydrobromic acid (HBr) is particularly effective for this demethylation process.
The mechanism involves the protonation of the ether's oxygen atom by the strong acid, which makes the adjacent methyl group susceptible to nucleophilic attack by the bromide ion (Br⁻). This results in the cleavage of the ether bond, yielding a hydroxyl group and bromomethane. This process is repeated for the second ether group to afford the final 5,6-dihydroxy product. In a documented industrial process, 5,6-dimethoxyindoline is heated under reflux with a concentrated aqueous solution of hydrogen bromide to yield 5,6-dihydroxyindoline, which crystallizes out upon cooling. google.com While this example uses an indoline (B122111) precursor, the fundamental mechanism of acid-catalyzed ether cleavage by HBr is a standard and applicable method for related indole (B1671886) structures.
The formation of a hydrobromide salt significantly enhances the stability of the 1H-Indole-5,6-diol moiety. The free base is highly susceptible to oxidation, making it difficult to produce, store, and handle in large quantities. google.com In contrast, the hydrobromide salt is more resistant to oxidation and is generally a more stable, crystalline solid. google.comontosight.ai
The stability of the salt is attributed to the protonation of the basic nitrogen atom in the indole ring by hydrobromic acid. This protonation reduces the electron density of the ring system, making it less prone to oxidative degradation. The salt form facilitates easier handling, purification, and formulation. google.com For instance, in the case of related indoline compounds, the hydrochloride salt was found to be thermodynamically stable at room temperature and resistant to mechanical stress, properties often shared by other halide salts like the hydrobromide. google.com
| Property | 1H-Indole-5,6-diol (Free Base) | 1H-Indole-5,6-diol Hydrobromide (Salt) |
| Stability | Highly unstable, sensitive to oxidation. researchgate.netgoogle.com | More stable, resistant to oxidation. google.com |
| Physical Form | Often difficult to isolate as a stable solid. | Typically a crystalline solid. chemicalbook.com |
| Handling | Impairs large-scale production and storage due to instability. google.com | Facilitates easier handling, purification, and formulation. google.com |
| Reactivity | Undergoes rapid, spontaneous polymerization. mdpi.com | Stabilized against rapid polymerization, allowing for controlled use. |
This table provides a comparative overview of the properties of 1H-Indole-5,6-diol in its free base form versus its hydrobromide salt form.
Redox Chemistry and Interaction with Reactive Species
The redox behavior of 1H-Indole-5,6-diol, the core structure of this compound, is central to its chemical transformations and biological interactions. The presence of the diol functionality on the indole ring system allows it to participate in a variety of electron transfer processes, acting as both an antioxidant and, under specific conditions, a prooxidant. Its interaction with reactive oxygen species (ROS) and metal ions like iron is a key area of study, particularly in the context of oxidative stress.
Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging)
The antioxidant properties of 1H-Indole-5,6-diol are primarily attributed to its 5,6-dihydroxy structure, which can readily donate hydrogen atoms or electrons to neutralize free radicals. The molecule's ability to scavenge free radicals is a key mechanism of its protective action against oxidative damage.
A thermodynamic model of the redox chemistry of 5,6-dihydroxyindole (DHI) provides insight into these mechanisms. The process involves the transfer of one electron from the dihydroxyindole to an oxidizing species, resulting in the formation of a semiquinone free radical. This intermediate is relatively stable and can undergo further reactions. The key reactions in its antioxidant activity involve the reduction of quinones to semiquinones and subsequently to the catechol form (dihydroxyindole).
The antioxidant action can be summarized by the following steps:
Donation of a Hydrogen Atom: The hydroxyl groups on the benzene (B151609) ring can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and leaving behind a resonance-stabilized indolensemioxidyl radical. DHI-OH + R• → DHI-O• + RH
Electron Transfer: Alternatively, the compound can donate an electron to a radical, forming a radical cation, which can then deprotonate to form the semiquinone.
Studies show that 5,6-dihydroxyindoles interact efficiently with hydroxyl radicals (HO•), one of the most reactive oxygen species, to form indolesemiquinone species. These semiquinones can then be converted to melanin pigments through self-coupling or disproportionation reactions. A holistic thermodynamic model has been developed to better understand these processes, estimating key parameters such as reduction potentials and formation constants for the various redox states of DHI.
Prooxidant and Antioxidant Effects in Fenton-like Reactions
The Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (HO•), is a significant source of oxidative stress in biological systems. The interaction of 5,6-dihydroxyindole with this reaction is complex, exhibiting both prooxidant and antioxidant behaviors depending on the reaction conditions.
In a model system studying the Fenton-induced oxidation of deoxyribose, 5,6-dihydroxyindole (DHI) demonstrated a dual role.
Prooxidant Effect: At low molar ratios of DHI to iron (Fe²⁺), DHI acts as a prooxidant, enhancing the oxidative damage. This effect is attributed to the ability of semiquinones, formed during the autoxidation of DHI, to reduce Fe³⁺ back to Fe²⁺. This recycling of ferrous iron allows for the continued generation of hydroxyl radicals via the Fenton reaction. The prooxidant effect is more pronounced at lower pH and is suppressed in the absence of oxygen.
Antioxidant Effect: At higher molar ratios (greater than 6:1 DHI to Fe²⁺), the behavior of DHI shifts to that of an antioxidant. In this scenario, the radical-scavenging activity of the high concentration of DHI molecules outweighs its capacity to recycle iron, leading to a net reduction in oxidative damage. The indole efficiently intercepts the hydroxyl radicals generated by the Fenton reagent.
Iron Chelation Mechanisms
Beyond its ability to scavenge radicals and modulate the Fenton reaction, 5,6-dihydroxyindole can also exert antioxidant effects by chelating iron ions. Metal chelation is a crucial antioxidant strategy, as it sequesters transition metal ions like iron, preventing them from participating in redox reactions that generate free radicals, such as the Fenton reaction.
Spectrophotometric experiments have confirmed that 5,6-dihydroxyindoles have the ability to chelate iron ions. The catechol-like 5,6-dihydroxy moiety on the indole ring is an effective bidentate ligand for binding metal ions, including Fe²⁺ and Fe³⁺. By binding directly to iron, 5,6-dihydroxyindole can render it catalytically inactive, thus inhibiting the generation of hydroxyl radicals from hydrogen peroxide. This iron-chelating capability is effective even in the absence of other chelating agents like EDTA, underscoring the intrinsic ability of the molecule to sequester iron.
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization
Structural Elucidation via Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. Each technique offers unique insights into the molecular architecture of 1H-Indole-5,6-diol and its derivatives.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5,6-dihydroxyindole (B162784), the free base of the hydrobromide salt, both ¹H and ¹³C NMR spectra provide definitive structural information.
¹H NMR: The proton NMR spectrum of 5,6-dihydroxyindole in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals for each proton. rsc.org The proton on the nitrogen (NH) of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift, around 10.41 ppm. rsc.org The hydroxyl (OH) protons also appear as singlets at 8.47 ppm and 8.21 ppm. rsc.org The aromatic protons on the benzene (B151609) ring and the protons on the pyrrole (B145914) ring resonate at specific chemical shifts, with their splitting patterns (e.g., doublets) and coupling constants (J values) confirming their positions and relationships to adjacent protons. rsc.orgchemwhat.com
Interactive Data Table: NMR Spectroscopic Data for 5,6-dihydroxyindole rsc.org Note: Data is for the free base, 5,6-dihydroxyindole, in DMSO-d₆.
| Spectrum | Atom | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | NH | 10.41 | s |
| OH | 8.47 | s | |
| OH | 8.21 | s | |
| H2/H3 | 7.04-6.94 | m | |
| H4 | 6.81 | s | |
| H7 | 6.74 | s | |
| H2/H3 | 6.18-6.05 | m | |
| ¹³C NMR | C5 | 142.5 | - |
| C6 | 140.4 | - | |
| C7a | 130.3 | - | |
| C3a | 122.5 | - | |
| C2 | 120.2 | - | |
| C4 | 104.4 | - | |
| C3 | 100.1 | - | |
| C7 | 97.1 | - | |
| s = singlet, m = multiplet |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and the types of bonding, including intermolecular hydrogen bonds.
In the IR spectrum of deuterated 1H-Indole-5,6-diol, a broad band observed around 3434 cm⁻¹ is characteristic of O-H and N-H stretching vibrations, with the broadening indicating the presence of significant hydrogen bonding. rsc.org The band at 3121 cm⁻¹ corresponds to aromatic C-H stretching. rsc.org Vibrational bands in the region of 1629-1460 cm⁻¹ are attributed to C=C stretching within the aromatic and pyrrole rings. rsc.org The presence of strong, broad absorption bands for the hydroxyl and amine groups is a key indicator of the extensive intermolecular interactions that characterize the compound in its solid state.
Interactive Data Table: Key IR Absorption Bands for 1d-indole-5,6-diol-d2 rsc.org
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3434 (broad) | O-H and N-H stretching |
| 3121 | Aromatic C-H stretching |
| 1629, 1583 | C=C Aromatic ring stretching |
| 1491, 1460 | C=C Pyrrole ring stretching |
| 1359, 1298, 1271 | C-O stretching and O-H bending |
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Using electrospray ionization (ESI+), the molecular ion of 5,6-dihydroxyindole is observed as the protonated molecule [M+H]⁺. HRMS analysis found this peak at an m/z of 150.0546, which corresponds to the calculated mass for the molecular formula C₈H₈O₂N (calculated 150.0550), confirming the compound's identity. rsc.org For the deuterated analog, the [M+H]⁺ peak was found at 153.0730, consistent with the formula C₈H₅D₃NO₂. rsc.org Analysis of fragmentation patterns, though not detailed in the available literature for this specific compound, can provide further structural information by showing how the molecule breaks apart.
Interactive Data Table: High-Resolution Mass Spectrometry Data for 5,6-dihydroxyindole rsc.org
| Compound | Ion | Molecular Formula | Calculated m/z | Found m/z |
| 5,6-dihydroxyindole | [M+H]⁺ | C₈H₈O₂N | 150.0550 | 150.0546 |
| 1d-indole-5,6-diol-d2 | [M+H]⁺ | C₈H₅D₃NO₂ | 153.0743 | 153.0730 |
Solid-State Structural Analysis
While a specific crystal structure for 1H-Indole-5,6-diol hydrobromide was not found in the surveyed literature, extensive X-ray diffraction studies on related indole and indoline (B122111) derivatives provide significant insight into the likely solid-state characteristics of the compound.
Studies on a variety of indole derivatives show that the indole ring system itself is generally planar or nearly planar. iucr.orgnih.gov For instance, in several phenylsulfonyl indole derivatives, the dihedral angles between the fused pyrrole and benzene rings are very small, typically ranging from 0.20° to 1.65°. iucr.orgnih.gov The hybridization of the indole nitrogen atom is typically sp², as indicated by the sum of the bond angles around it being close to 360°. nih.gov The synthesis and characterization of novel indole derivatives are often confirmed using XRD to resolve their molecular structures, including bond angles, bond lengths, and crystal systems. kfupm.edu.sabohrium.com This body of research on related compounds allows for a confident prediction of the general structural parameters of the 1H-Indole-5,6-diol core.
The crystal packing of indole derivatives is heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. eurjchem.com The presence of both hydrogen bond donors (the N-H of the indole and the O-H of the diol) and acceptors (the oxygen atoms) in this compound makes it highly likely to form extensive hydrogen-bonding networks.
In various crystalline indole derivatives, strong N-H···O and weaker C-H···O hydrogen bonds are frequently observed, often leading to the formation of specific motifs like inversion dimers and extended chains or sheets. iucr.orgnih.gov For example, pairs of N-H···O hydrogen bonds can generate R₂²(10) ring motifs, linking molecules into dimers. nih.gov These dimers can then be further interconnected by other weak interactions, including C-H···π and π-π stacking interactions, to build the full three-dimensional crystal lattice. nih.gov The analysis of crystal structures of numerous indole derivatives reveals that hydrogen bonds are a crucial factor in their supramolecular assembly. eurjchem.com
Theoretical Chemistry and Computational Modeling
Theoretical chemistry and computational modeling have become indispensable tools for predicting and interpreting the properties of molecules. These methods allow for the in-silico investigation of molecular structures, energies, and electronic characteristics, offering insights that can be correlated with experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Data Correlation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov It has proven to be a robust and versatile tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic spectra. For 1H-Indole-5,6-diol and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in correlating theoretical predictions with experimental spectroscopic data. science.govnih.gov
For instance, the vibrational spectra (infrared and Raman) of related indole compounds have been successfully analyzed by performing DFT calculations. science.gov The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental observations, aiding in the assignment of complex spectral features to specific molecular motions. This correlation is crucial for confirming the molecular structure and understanding the nature of chemical bonds within the molecule.
A representative table of DFT-calculated parameters for a related indole derivative is provided below to illustrate the type of data generated.
| Parameter | Calculated Value |
| Total Energy (Hartree) | -550.123456 |
| Dipole Moment (Debye) | 2.54 |
| HOMO Energy (eV) | -5.87 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.64 |
Note: The data in this table is illustrative for a related indole derivative and not specific to this compound. Actual values would require specific DFT calculations for the target molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. science.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. In the context of this compound, analyzing the spatial distribution of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many indole systems, the HOMO is often localized on the pyrrole ring, suggesting its susceptibility to electrophilic substitution.
Quantum chemical calculations, such as those based on DFT, can reliably predict the energies and shapes of the frontier molecular orbitals. nih.gov This analysis provides valuable information about charge transfer within the molecule and its potential interactions with other chemical species. nih.gov
Below is an illustrative table of frontier molecular orbital energies for a hypothetical indole derivative.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -1.23 |
| HOMO-1 | -6.45 |
| LUMO+1 | -0.78 |
Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.
Electrostatic Potential Mapping and Non-Covalent Interaction Analysis
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP is plotted onto the electron density surface, where different colors represent varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and potentially on the electron-rich regions of the indole ring. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential. This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Non-covalent interactions (NCIs) play a critical role in the structure, stability, and function of many chemical and biological systems. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions, can be analyzed using computational methods like the NCI index. nih.gov This analysis identifies regions of space where non-covalent interactions occur and characterizes their strength. For this compound, NCI analysis could reveal the intricate network of hydrogen bonds formed due to the hydroxyl and amine groups, as well as potential π-stacking between the indole rings in the solid state. Understanding these interactions is fundamental to comprehending the molecule's crystal packing and its behavior in different environments. researchgate.net
Mechanistic Research on Biological Interactions and Activities
Elucidation of Molecular Interaction Mechanisms
Research into the specific molecular interactions of 1H-Indole-5,6-diol hydrobromide is an emerging field. However, the behavior of its core structure, the indole (B1671886) nucleus with hydroxyl substituents, provides a basis for understanding its potential biological activities. The indole structure is a common motif in many biologically active natural products and synthetic compounds. chim.it The hydrobromide salt form of 1H-Indole-5,6-diol enhances its water solubility compared to similar compounds, which can influence its biological interactions. smolecule.com
While specific studies on protein binding for this compound are limited, research on related compounds offers valuable insights. The related compound, indoline-5,6-diol hydrobromide, has been proposed to function as an enzyme inhibitor. chemicalbook.com Indole derivatives, in general, are known to interact with various receptors and enzymes. For instance, certain indole derivatives act as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) by forming direct bonds with the enzyme's active site and engaging in specific interactions. semanticscholar.org The general structure of 1H-Indole-5,6-diol suggests it could potentially interact with a range of biological protein targets, though specific affinities and modulatory effects require dedicated investigation.
The molecular structure of 1H-Indole-5,6-diol allows for multiple types of non-covalent interactions with biomolecules, which are fundamental to its biological activity.
Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a nitrogen-hydrogen (N-H) group in the indole ring makes the molecule a potent donor and acceptor of hydrogen bonds. core.ac.ukacs.org These interactions are critical for the specific recognition and stabilization of ligands at the active sites of proteins and receptors. acs.orgplos.org
Hydrophobic Interactions: The bicyclic indole ring system is aromatic and largely nonpolar, facilitating hydrophobic interactions. core.ac.ukplos.org These interactions play a major role in the binding affinity between ligands and the hydrophobic pockets often found in protein targets like kinases. plos.org
The combination of hydrogen bonding and hydrophobic interactions is crucial for stabilizing the ligand-target complex, influencing binding affinity and ultimately, the compound's efficacy. plos.org
Direct research on the interaction between this compound and specific protein targets is not extensively documented. However, studies on the structurally similar compound, indoline-5,6-diol hydrobromide, have suggested a potential interaction with lactotransferrin. smolecule.com This interaction remains an area for further investigation to clarify the specific mechanisms and any resulting downstream biological effects. smolecule.com
Role in Eumelanin (B1172464) Biosynthesis and Regulation (via 5,6-Dihydroxyindole)
This compound is a salt form of 5,6-dihydroxyindole (B162784) (DHI). DHI is a crucial intermediate in the biosynthesis of eumelanin, the most common type of melanin (B1238610) pigment found in human skin and hair. qiagen.commdpi.comwikipedia.org The process, known as the Raper-Mason pathway, involves a series of enzymatic and spontaneous reactions starting from the amino acid L-tyrosine. mdpi.comrsc.org
The formation of DHI from its precursor, L-dopachrome, is a key branching point in the eumelanin pathway. L-dopachrome can be converted into two different dihydroxyindoles: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). qiagen.comsmpdb.ca While DHI can be formed through a spontaneous decarboxylation, the formation of DHICA is catalyzed by the enzyme DOPAchrome (B613829) tautomerase (DCT), also known as Tyrosinase-Related Protein 2 (TRP-2). qiagen.comsmpdb.ca
Once formed, both DHI and DHICA are oxidized to their respective quinones, which then polymerize to form eumelanin. qiagen.comnih.gov This oxidation step is catalyzed by tyrosinase and, in some species, Tyrosinase-Related Protein 1 (TRP-1). smpdb.camdpi.com Human TYRP1's primary role may be to stabilize the tyrosinase enzyme rather than directly oxidizing DHICA. qiagen.com
The table below summarizes the key enzymes involved in the later stages of eumelanin biosynthesis involving DHI.
Table 1: Key Enzymes in Eumelanin Biosynthesis Involving DHI
| Enzyme | Function | Citation |
|---|---|---|
| Tyrosinase (TYR) | Catalyzes the oxidation of L-tyrosine to dopaquinone (B1195961) and the subsequent oxidation of DHI and DHICA to their respective quinones. | qiagen.comsmpdb.ca |
| DOPAchrome Tautomerase (DCT / TRP-2) | Catalyzes the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). | qiagen.com |
| Tyrosinase-Related Protein 1 (TYRP1) | In mice, it acts as a DHICA oxidase. In humans, its primary role may be to stabilize tyrosinase. | qiagen.commdpi.commdpi.com |
Beyond enzyme-catalyzed reactions, spontaneous chemical processes play a significant role in eumelanin formation. The conversion of L-dopachrome to DHI can occur via a spontaneous, non-enzymatic decarboxylation. smpdb.canih.gov
Furthermore, DHI is an extremely unstable compound that readily undergoes non-enzymatic oxidative polymerization when exposed to air in a solution. nih.govresearchgate.net This facile polymerization leads to the rapid formation of dimers, trimers, and higher oligomeric forms of DHI, which ultimately constitute the eumelanin pigment. nih.govresearchgate.net This rapid, spontaneous polymerization is advantageous in certain biological contexts, such as wound healing and immune defense in arthropods, as it allows for the quick deposition of melanin to limit blood loss and encapsulate pathogens. nih.govresearchgate.net The oxidation of L-dopachrome to the intermediate melanochrome also occurs spontaneously in vitro, though it is under enzymatic control in a biological setting. qiagen.comnih.gov
Table 2: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| 5,6-Dihydroxyindole (DHI) | |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | |
| Indoline-5,6-diol hydrobromide | |
| L-dopachrome | |
| L-tyrosine | |
| Lactotransferrin | |
| Melanin | |
| Eumelanin | |
| Dopaquinone | |
| Indole-5,6-quinone (B1222607) |
Mechanisms of Pigmentation Regulation (e.g., DHI blocking factor)
1H-Indole-5,6-diol, also known as 5,6-dihydroxyindole (DHI), is a pivotal molecule in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. Its role is central to the formation of eumelanin, the black-brown pigment. The process begins with the amino acid L-tyrosine, which is hydroxylated to L-DOPA and then oxidized to dopaquinone by the enzyme tyrosinase. Dopaquinone subsequently undergoes an intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome.
Dopachrome is at a critical branching point. It can either decarboxylate to form 5,6-dihydroxyindole (DHI) or rearrange to form 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The formation of DHI from dopachrome is a spontaneous reaction but can also be catalyzed by the enzyme dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2).
Once formed, DHI is a highly reactive molecule that readily polymerizes to form eumelanin. This polymerization is an oxidative process, and DHI is often referred to as a "monomer" unit of the eumelanin polymer. The regulation of this step is crucial for controlling the type and amount of melanin produced. The term "DHI blocking factor" can refer to substances that inhibit the polymerization of DHI, thereby modulating pigmentation. For instance, certain antioxidants or chelating agents can interfere with the oxidative polymerization of DHI, effectively acting as blocking factors and lightening pigmentation. The precise control of DHI's availability and polymerization is therefore a key determinant in the regulation of melanogenesis.
In Vitro and In Silico Mechanistic Studies of Bioactivity
Cellular Mechanisms of Anti-inflammatory Action
Research has uncovered that 1H-Indole-5,6-diol possesses significant anti-inflammatory properties. Studies utilizing murine macrophage-like RAW 264.7 cells have demonstrated its ability to suppress the inflammatory response triggered by lipopolysaccharide (LPS). The compound effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
The underlying mechanism for this action involves the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, 1H-Indole-5,6-diol has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity is linked to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.
Antibacterial and Antifungal Mechanisms
The antimicrobial properties of 1H-Indole-5,6-diol and its derivatives are an active area of investigation. As a precursor to melanin, its polymerization can be part of a defense mechanism. Melanin itself has been shown to have protective effects against pathogens, and its synthesis can be induced by microbial challenges. The antimicrobial action of melanin is thought to involve several mechanisms, including direct interaction with microbial cells, chelation of essential metal ions required for microbial growth, and the generation of reactive oxygen species (ROS) during the polymerization process.
While direct studies on the antibacterial and antifungal mechanisms of monomeric 1H-Indole-5,6-diol are limited, its role as a melanin precursor suggests an indirect contribution to antimicrobial defense. The compound's ability to polymerize into melanin, which encapsulates and neutralizes pathogens, is a key aspect of this protective function observed in various organisms.
Neuroprotective Mechanisms against Oxidative Stress
Oxidative stress is a major contributor to neurodegenerative diseases. 1H-Indole-5,6-diol has demonstrated neuroprotective effects by mitigating oxidative damage in neuronal cells. In studies using human neuroblastoma SH-SY5Y cells, the compound protected against hydrogen peroxide (H₂O₂)-induced cytotoxicity.
The mechanism of this neuroprotection lies in its potent antioxidant activity. 1H-Indole-5,6-diol effectively reduces the levels of intracellular reactive oxygen species (ROS). This is achieved through the upregulation of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. The induction of HO-1 is mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By activating this pathway, 1H-Indole-5,6-diol enhances the cell's intrinsic ability to combat oxidative stress, thereby protecting neurons from damage and death.
Anticancer Mechanisms (e.g., Antiproliferative Pathways, Cell Cycle Arrest)
1H-Indole-5,6-diol has emerged as a compound with potential anticancer activities, particularly against melanoma cells. Its mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. In human melanoma cell lines such as G361, the compound has been shown to trigger apoptosis through the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to DNA damage and activates apoptotic signaling cascades.
Furthermore, 1H-Indole-5,6-diol can induce cell cycle arrest, halting the proliferation of cancer cells. Studies have shown that it can cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from dividing and multiplying. This effect is often linked to the disruption of microtubule formation, which is essential for cell division. The pro-oxidant and cytotoxic activities of 1H-Indole-5,6-diol appear to be selective for cancer cells, which often have a compromised antioxidant capacity compared to normal cells.
Interactive Data Tables
Table 1: Summary of Anti-inflammatory Mechanisms
| Target Cell/Model | Mediator/Pathway | Observed Effect |
|---|---|---|
| RAW 264.7 Macrophages | Nitric Oxide (NO) | Inhibition of production |
| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) | Inhibition of production |
| RAW 264.7 Macrophages | iNOS, COX-2 | Downregulation of expression |
| RAW 264.7 Macrophages | TNF-α, IL-6 | Reduction of secretion |
Table 2: Summary of Neuroprotective Mechanisms
| Target Cell/Model | Stressor | Key Pathway/Molecule | Observed Effect |
|---|---|---|---|
| SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species (ROS) | Reduction of intracellular levels |
| SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | Heme Oxygenase-1 (HO-1) | Upregulation of expression |
Table 3: Summary of Anticancer Mechanisms
| Target Cell Line | Mechanism | Key Molecular Event |
|---|---|---|
| G361 Melanoma | Apoptosis Induction | Generation of Reactive Oxygen Species (ROS) |
| G361 Melanoma | Apoptosis Induction | DNA Damage |
Emerging Academic Research Applications and Future Perspectives
Role as a Precursor and Building Block in Complex Organic Synthesis
1H-Indole-5,6-diol hydrobromide is a valuable precursor in the synthesis of complex organic molecules due to its unique structural features. wikipedia.orgresearchgate.net The indole (B1671886) scaffold itself is a significant heterocyclic building block in organic synthesis, providing a platform for diverse functionalization. chim.itnumberanalytics.combohrium.com Specifically, 5,6-dihydroxyindole (B162784) is a known intermediate in the biosynthesis of eumelanin (B1172464). wikipedia.org Its synthesis can be achieved through various methods, including the classical Fischer indole synthesis to create the key intermediate, 5,6-dimethoxyindole-2-carboxylic acid. nih.gov
The dihydroxy functionality of the molecule is particularly important. These hydroxyl groups can be oxidized to form indole-5,6-quinone (B1222607), a reactive intermediate that can undergo further reactions. wikipedia.org This reactivity is harnessed in the synthesis of melanin-like polymers, where 5,6-dihydroxyindole acts as a monomer. researchgate.net The indole nucleus can also be functionalized at different positions, allowing for the creation of a wide array of derivatives. nih.govrsc.org The development of new synthetic methodologies, including catalytic and one-pot strategies, continues to expand the utility of indole derivatives as building blocks for complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. bohrium.comnih.govrsc.org
Advanced Materials Science Applications of Indole Derivatives
The unique photophysical and electronic properties of indole derivatives have made them attractive candidates for applications in advanced materials science. chim.itnumberanalytics.comontosight.ai Their versatility allows for their incorporation into a variety of organic functional materials. numberanalytics.com
Indole-based compounds are being explored for their potential in organic electronics. numberanalytics.combeilstein-journals.org The π-conjugated system of the indole ring can be modified to create materials with specific electronic properties. For instance, the polymerization of 5,6-dihydroxyindole can lead to the formation of melanin-like materials with semiconducting properties. researchgate.net The introduction of different functional groups onto the indole scaffold allows for the tuning of these properties. beilstein-journals.org Researchers have synthesized novel indole-fused phospholes and their derivatives, which exhibit high fluorescence emission, demonstrating their potential as luminescent materials. beilstein-journals.org Furthermore, indole derivatives with aggregation-induced emission (AIE) properties are being investigated for the development of novel fluorescent materials. rsc.org The ability to create a diverse range of functionalized indoles is crucial for advancing the field of organic functional materials. nih.gov
The light-absorbing and photoresponsive properties of indole derivatives make them suitable for use in dye-sensitized solar cells (DSSCs) and photoactuators. chim.itgoettingen-research-online.de In DSSCs, indole-based organic dyes act as sensitizers, absorbing light and facilitating the conversion of photon energy into electrical energy. nitk.ac.inresearchgate.netresearchgate.netrsc.orgrsc.org The design of these dyes often involves incorporating electron-donating and electron-accepting groups to optimize their light-harvesting and charge-transfer characteristics. researchgate.netresearchgate.netrsc.org Fused indole heterocycles have shown promise as building blocks for efficient sensitizers in DSSCs. rsc.orgrsc.org
Indole derivatives are also key components in the development of molecular organic photoactuators, which are molecules that can convert light energy into mechanical motion. chim.itgoettingen-research-online.de The photoisomerization of certain indole-based structures, such as those containing azobenzene (B91143) or spiropyran moieties, can induce conformational changes that translate to macroscopic motion. chim.itrsc.orgrug.nl This has led to the creation of photoresponsive polymers and micro-mechanical devices. rsc.orgresearchgate.net
Innovation in Pharmaceutical Scaffold Development
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities. mdpi.comnih.govresearchgate.netpcbiochemres.comijpsjournal.comnih.govnrfhh.comijpsr.commdpi.comrsc.orgbenthamdirect.comuark.eduresearchgate.netmdpi.com This has spurred significant interest in the design and synthesis of novel indole-based therapeutics. mdpi.comnih.govijpsjournal.comnih.govfrontiersin.orgrsc.orgnih.gov
The versatility of the indole ring allows for extensive chemical modifications to develop new drugs targeting a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.comnih.govresearchgate.netpcbiochemres.comnrfhh.com For instance, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a derivative of 1H-indole-5,6-diol, has been identified as an agonist for the GPR35 receptor, leading to the synthesis and evaluation of its analogues as potential therapeutic agents. acs.orgnih.gov The synthesis of novel indole derivatives often involves creating hybrids with other pharmacologically active moieties to enhance their potency and selectivity. ijpsjournal.comfrontiersin.orgrsc.org Researchers have successfully designed and synthesized indole-based compounds as inhibitors of various enzymes, such as histone deacetylases (HDACs) and aromatase, which are important targets in cancer therapy. frontiersin.orgnih.govresearchgate.net The development of efficient synthetic methods is crucial for generating diverse libraries of indole-based compounds for drug discovery. researchgate.netmdpi.com
The indole nucleus serves as a versatile pharmacophore, a molecular framework responsible for a drug's biological activity, enabling the development of therapies for a wide array of medical conditions. researchgate.netnih.govijpsr.comrsc.orgbenthamdirect.comnih.gov The ability to modify the indole scaffold at various positions allows for the fine-tuning of its interaction with different biological targets. ijpsjournal.com This has led to the discovery of indole derivatives with anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. mdpi.comnih.govresearchgate.netpcbiochemres.comijpsjournal.comnrfhh.com
Unexplored Research Avenues and Theoretical Predictions
While 1H-Indole-5,6-diol, also known as 5,6-dihydroxyindole (DHI), and its hydrobromide salt are recognized for their roles in melanogenesis and as precursors in various synthetic pathways, a significant portion of their potential remains to be explored. researchgate.net Future research is poised to expand from its traditional biological and medical confines to encompass materials science, advanced neuropharmacology, and theoretical chemistry. researchgate.net
Unexplored Research Avenues
A primary area for future investigation lies in the untapped potential of 5,6-dihydroxyindoles as versatile platforms for creating new functional aromatic scaffolds. researchgate.net The inherent reactivity and π-electron system of the DHI core offer a foundation for synthetic chemists to design and develop novel biomimetic polymers and nanomaterials. researchgate.net These materials could possess tailored optical and electronic properties, opening doors for applications in electronics, sensors, and energy storage.
Further research could focus on the following:
Controlled Polymerization: While the oxidative polymerization of DHI is a key step in eumelanin formation, achieving precise control over this process to create well-defined polymers remains a challenge. researchgate.net Investigating new catalytic systems and reaction conditions could lead to materials with predictable structures and functionalities.
Metal Complexation: The catechol-like dihydroxy arrangement on the indole ring suggests a strong potential for forming stable complexes with various metal ions. cymitquimica.com This avenue is relatively unexplored and could lead to the development of new catalysts, sensors for metal ion detection, or therapeutic agents.
Advanced Derivatives: The synthesis and biological evaluation of a wider array of DHI derivatives could yield compounds with enhanced or novel activities. For instance, strategic substitution on the indole nitrogen or other positions of the ring system could modulate its electronic properties and biological targets. vulcanchem.combath.ac.uk
Neuro-inflammation and Degeneration: While some indole derivatives are studied for neuroprotective effects, the specific role of this compound in neuro-inflammatory pathways is not well-defined. smolecule.com Research could investigate its potential to modulate inflammatory responses in the central nervous system, which is relevant for neurodegenerative diseases.
Theoretical Predictions
Computational and theoretical chemistry offer powerful tools to predict the behavior of 1H-Indole-5,6-diol and guide future experimental work.
Quantitative Structure-Activity Relationship (QSAR): Theoretical investigations using QSAR modeling can be performed on DHI and its derivatives to predict their biological activity. scispace.comresearchgate.net By developing statistically robust models, researchers can design new compounds with potentially higher efficacy as, for example, enzyme inhibitors. scispace.comespublisher.com Recent studies on other indole derivatives have successfully used QSAR to design potent inhibitors for enzymes like β-glucuronidase and indoleamine 2,3-dioxygenase-1 (IDO1), highlighting the applicability of this approach. scispace.comespublisher.com
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding affinity and interaction patterns of 1H-Indole-5,6-diol with various biological targets, such as enzymes and receptors. scispace.comresearchgate.net This can help identify potential therapeutic targets and understand the mechanism of action at a molecular level. For example, docking studies on indole derivatives have identified promising candidates for inhibiting enzymes implicated in cancer and other diseases. espublisher.commdpi.com
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of 1H-Indole-5,6-diol. mdpi.com This theoretical approach can be used to understand and predict the performance of indole derivatives in various applications, such as their potential as corrosion inhibitors by modeling their interaction with metal surfaces. mdpi.com
The convergence of synthetic exploration and theoretical prediction promises to unlock the full potential of this compound, paving the way for novel materials and therapeutic strategies.
Q & A
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
